2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one
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Overview
Description
2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one is a chemical compound characterized by the presence of a pyrrolidine ring attached to a propanone backbone. This compound is known for its unique structural features, which make it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one typically involves the reaction of 2,2-dimethylpropanoyl chloride with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
- 2,2-Dimethyl-1-pyridin-2-YL-propan-1-one
- 2,2-Dimethyl-1-[2-(thiophen-3-yl)pyrrolidin-1-yl]propan-1-one
Comparison: 2,2-Dimethyl-1-(pyrrolidin-2-YL)propan-1-one is unique due to its specific structural features, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
2,2-dimethyl-1-pyrrolidin-2-ylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3 |
InChI Key |
KNQSFVQGOHERJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCN1 |
Origin of Product |
United States |
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